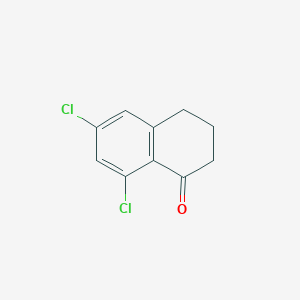
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as DDN, is a chemical compound belonging to the family of naphthalene-1,2-dione derivatives. It is a white crystalline solid with a molecular weight of 202.07 g/mol and a melting point of 156-158°C. DDN is a useful synthetic intermediate for the synthesis of a variety of organic compounds and has been used in a wide range of applications, including drug synthesis, agriculture, and catalysis.
Applications De Recherche Scientifique
DDN has been used extensively in scientific research for a variety of applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, pesticides, and pharmaceuticals. It has also been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides. In addition, DDN has been used as a fluorescent probe in the study of biological systems, as well as in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of DDN is not fully understood. It is believed that DDN interacts with the electron-rich aromatic rings of molecules, leading to a decrease in the electron density of the molecules and the formation of a covalent bond between the molecules and DDN. This covalent bond is believed to be responsible for the catalytic activity of DDN.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DDN are not well understood. It is believed to have some anti-inflammatory, anti-oxidant, and anti-fungal activity, but further research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DDN in laboratory experiments include its low cost, high reactivity, and high yield. The main limitation of using DDN in laboratory experiments is its potential toxicity. DDN is a potent irritant and can cause skin and eye irritation if handled improperly.
Orientations Futures
The potential applications of DDN are vast and further research is needed to fully understand its biochemical and physiological effects. Future research should focus on the development of new syntheses methods for DDN, as well as the development of new methods for its use in drug synthesis, agriculture, and catalysis. In addition, further research should be conducted to better understand the mechanism of action of DDN and its potential toxicity. Finally, research should be conducted to explore the potential applications of DDN in the treatment of various diseases and disorders.
Propriétés
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPLNFAQDGFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431203.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)
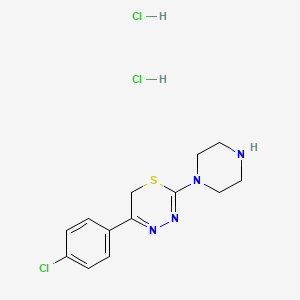
![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)
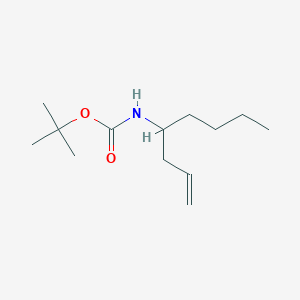
![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
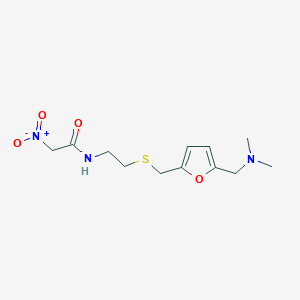
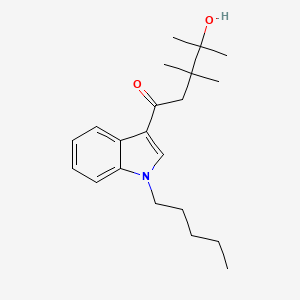
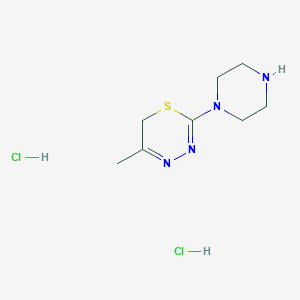
![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)